molecular formula C21H17N3O4S2 B2505991 N-[3-(1,3-benzothiazol-2-yl)-6-methyl-4,5,6,7-tetrahydro-1-benzothiophen-2-yl]-5-nitrofuran-2-carboxamide CAS No. 477544-61-9

N-[3-(1,3-benzothiazol-2-yl)-6-methyl-4,5,6,7-tetrahydro-1-benzothiophen-2-yl]-5-nitrofuran-2-carboxamide

Cat. No. B2505991
CAS RN: 477544-61-9
M. Wt: 439.5
InChI Key: OQTFRTNUWODVAV-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of benzothiazole derivatives often involves various synthetic pathways including diazo-coupling, Knoevenagel condensation, Biginelli reaction, molecular hybridization techniques, microwave irradiation, and one-pot multicomponent reactions . The initial step often involves the acetylation of 2-amino benzothiazole derivatives .


Chemical Reactions Analysis

Benzothiazole derivatives have been synthesized through various chemical reactions, including the coupling between aromatic aldehydes with o-aminothiophenols . They can also be synthesized through intramolecular cyclization of phenolic azomethines .

Scientific Research Applications

Anti-Tubercular Activity

Benzothiazole-based compounds have shown promising results in the treatment of tuberculosis . The inhibitory concentrations of the newly synthesized molecules were compared with the standard reference drugs, and the new benzothiazole derivatives showed better inhibition potency against M. tuberculosis .

Antibacterial Agents

Some N’-(1,3-benzothiazol-2-yl)-arylamide derivatives have shown promising activity against Staphylococcus aureus . Among all tested compounds, those possessing a thiophene ring attached to the benzothiazole moiety via an amide linkage exhibited maximum activity .

Anti-Inflammatory Properties

Novel N-(benzo[d]thiazol-2-yl)-2-[phenyl(2-(piperidin-1-yl) ethylamino] benzamides and N-(benzo[d]thiazol-2-yl)-2-[phenyl(2-morpholino) ethylamino] benzamides derivatives have been synthesized and evaluated for anti-inflammatory activity . Compounds with a methoxy group at the sixth position in the benzothiazole ring appended with piperidine and morpholine moieties showed the highest IC50 values for COX-1 inhibition .

Anticancer Activity

The compound has potential applications in the field of cancer treatment. Some 3-(Benzo[d]thiazol-2-yl)-4-aminoquinoline derivatives have shown potent cytotoxicity against four human cancer cell lines .

Quorum-Sensing Inhibitors

Some benzothiazole derivatives have shown promising quorum-sensing inhibitors with IC50 of 115.2 μg mL−1, 182.2 μg mL−1 and 45.5 μg mL−1, respectively .

Organic Light Emitting Diodes (OLEDs)

Benzothiazole-based compounds have been successfully used as dopant emitters in Organic Light Emitting Diodes (OLEDs). All doped devices showed strong emission, low turn-on voltage (3.9-4.8 V), and the performance of the devices based on the difluoroboron complex was better than that of the ligand .

Mechanism of Action

While the exact mechanism of action for this specific compound is not available, benzothiazole derivatives are known to exhibit their biological activities through various mechanisms. For example, they have been found to inhibit various enzymes and receptors, such as dihydroorotase, DNA gyrase, uridine diphosphate-n-acetyl enol pyruvyl glucosamine reductase (MurB), peptide deformylase, aldose reductase, casdihydrofolate reductase, enoyl acyl carrier protein reductase, dialkylglycine decarboxylase, dehydrosqualene synthase, dihydropteroate synthase and tyrosine kinase .

properties

IUPAC Name

N-[3-(1,3-benzothiazol-2-yl)-6-methyl-4,5,6,7-tetrahydro-1-benzothiophen-2-yl]-5-nitrofuran-2-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H17N3O4S2/c1-11-6-7-12-16(10-11)30-21(23-19(25)14-8-9-17(28-14)24(26)27)18(12)20-22-13-4-2-3-5-15(13)29-20/h2-5,8-9,11H,6-7,10H2,1H3,(H,23,25)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OQTFRTNUWODVAV-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1CCC2=C(C1)SC(=C2C3=NC4=CC=CC=C4S3)NC(=O)C5=CC=C(O5)[N+](=O)[O-]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H17N3O4S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

439.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-[3-(1,3-benzothiazol-2-yl)-6-methyl-4,5,6,7-tetrahydro-1-benzothiophen-2-yl]-5-nitrofuran-2-carboxamide

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